molecular formula C24H23NS B2578303 1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole CAS No. 681273-43-8

1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole

Cat. No.: B2578303
CAS No.: 681273-43-8
M. Wt: 357.52
InChI Key: FERKFTNPARETSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole is a synthetic indole derivative intended for research and development purposes. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities. This particular compound features a benzyl group at the 1-position and a complex sulfanyl substitution at the 3-position of the indole ring, a structural motif found in compounds investigated for various biological potentials . Research into structurally similar indole derivatives has demonstrated significant pharmacological potential, including enzyme inhibition activities . For instance, novel hybrid molecules incorporating indole and other heterocyclic moieties have shown promise as α-glucosidase inhibitors, which is a therapeutic target for Type 2 Diabetes Mellitus . Furthermore, N-benzyl indole-based thiosemicarbazones have been synthesized and identified as potent tyrosinase inhibitors, with implications for both the pharmaceutical and cosmetic industries . The presence of specific substitutions on the indole core is often critical for such bioactivity . This provided compound serves as a valuable chemical intermediate or reference standard for researchers exploring the structure-activity relationships of indole compounds in these fields. This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NS/c1-18-12-13-19(2)21(14-18)17-26-24-16-25(15-20-8-4-3-5-9-20)23-11-7-6-10-22(23)24/h3-14,16H,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERKFTNPARETSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole involves several steps. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the indole framework, which is known for its versatility in creating biologically active molecules. The presence of the benzyl and dimethylphenyl groups contributes to its lipophilicity and potential interaction with biological targets. The synthesis typically involves multi-step reactions that may include nucleophilic substitutions and coupling reactions.

Antimicrobial Properties

Research has highlighted the antimicrobial activities of indole derivatives, including 1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole. For instance, studies have shown that related compounds exhibit significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA gyrase, a crucial enzyme for bacterial replication .

Antioxidant Activity

Indole derivatives are also recognized for their antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and inhibit oxidative stress-related damage. The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), making it a candidate for further development in antioxidant therapies .

Anticancer Potential

The anticancer properties of indole derivatives have been extensively studied. Molecular docking studies indicate that this compound can bind effectively to various cancer-related targets, potentially inhibiting tumor growth and proliferation. Research suggests that compounds with similar structures can induce apoptosis in cancer cells through multiple pathways .

Antibacterial Activity Evaluation

A study evaluated a series of indole derivatives for their antibacterial activity using the agar diffusion method. The results indicated that compounds with similar structural motifs to this compound showed varying degrees of inhibition against S. aureus and Bacillus subtilis. The zone of inhibition was measured, revealing that higher concentrations resulted in more significant antibacterial effects .

CompoundZone of Inhibition (mm) against S. aureusZone of Inhibition (mm) against Bacillus subtilis
5A810
5B810
5C717
5D1014
Penicillin3032

Molecular Docking Studies

Molecular docking studies conducted on related indole compounds have shown promising results in binding affinity towards DNA gyrase, indicating potential as antibacterial agents. The binding interactions were analyzed using software tools like AutoDock, which provided insights into the structural requirements for effective inhibition .

Conclusion and Future Directions

The compound this compound exhibits significant potential across various fields of medicinal chemistry, particularly as an antimicrobial agent and antioxidant. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Future studies should focus on:

  • Expanding the structure-activity relationship (SAR) studies to optimize efficacy.
  • Conducting in vivo studies to assess safety and therapeutic potential.
  • Investigating additional biological activities beyond those currently known.

This compound represents a promising avenue for drug development in combating infections and oxidative stress-related diseases while also holding potential in cancer therapy.

Mechanism of Action

The mechanism of action of 1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes and biological activities . The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound* (Inferred: C24H23NS) ~373.5† 1-Benzyl, 3-[(2,5-dimethylphenyl)methylsulfanyl]
1-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde C18H14F3NOS 349.38 1-Methyl, 2-[3-(CF3)benzylsulfanyl], 3-carbaldehyde
2-[(4-Bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde C16H11BrN2O3S 391.25 1-Methyl, 2-(4-BrC6H4S), 5-nitro, 3-carbaldehyde
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) C17H19N5O2S2 389.0 Oxadiazole-thiazole core, propanamide, 2,5-dimethylphenyl

*Target compound data inferred from structural analogs.
†Calculated based on indole core (C8H7N), benzyl (C7H7), and (2,5-dimethylphenyl)methylsulfanyl (C9H11S).

Key Observations :

  • The target compound’s molecular weight is comparable to indole-carbaldehyde derivatives (e.g., 349–391 g/mol in ) but higher than oxadiazole-thiazole hybrids (375–389 g/mol in ) due to its bulkier aryl substituents .
  • Electron-donating groups (e.g., methyl in the target compound) contrast with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) in analogs, altering electronic density and reactivity .

Physical Properties

Table 2: Thermal and Spectral Data

Compound Name Melting Point (°C) Key Spectral Data
Target Compound* N/A (Inferred) 13C-NMR: C-3 shift ~100–110 ppm (cf. )
1-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde N/A IR: C=O stretch ~1700 cm⁻¹; 13C-NMR: C-3 (carbaldehyde) ~190 ppm
Compound 7f 134–178 IR: N-H (3320 cm⁻¹), C=O (1680 cm⁻¹); 1H-NMR: δ 2.25 (s, 6H, Ar-CH3)

Key Observations :

  • The target compound’s hypothetical 13C-NMR shifts for C-3 (~100–110 ppm) align with indole derivatives in (e.g., 101.99 ppm for C-3 in a related structure) .
  • The absence of carbaldehyde or amide groups distinguishes it from analogs in and , likely resulting in higher thermal stability than propanamide derivatives (mp 134–178°C) .

Biological Activity

1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₂S
  • Molecular Weight : 298.41 g/mol
  • CAS Number : 91026-01-6

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Antioxidant Activity : Indole derivatives are known for their ability to scavenge free radicals, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation.
  • Anticancer Properties : Indole derivatives have been investigated for their potential to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.

Biological Activity Overview

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress.
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential use in inflammatory diseases.
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth.
AntiviralPotential activity against viral replication mechanisms.

Antioxidant Activity

A study demonstrated that indole derivatives exhibit significant antioxidant properties by reducing lipid peroxidation and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in vitro.

Anti-inflammatory Effects

In a controlled experiment, this compound showed a notable decrease in the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Anticancer Research

Recent investigations into the anticancer properties of indole derivatives revealed that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspases and the intrinsic apoptotic pathway.

Antiviral Activity

Preliminary studies suggest that this compound may interfere with viral polymerase activity, thereby hindering the replication of certain viruses. Further research is necessary to elucidate its full antiviral potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.